

# A Comparative Guide to EGFR Inhibitors: Benchmarking PD 173955 Analog 1

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *PD 173955 analog 1*

Cat. No.: *B2956238*

[Get Quote](#)

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of **PD 173955 analog 1** against established epidermal growth factor receptor (EGFR) inhibitors. This document compiles available data on inhibitory activity, outlines relevant experimental methodologies, and visualizes key biological and experimental pathways.

## Executive Summary

**PD 173955 analog 1** has been identified as a putative inhibitor of EGFR kinase through computational modeling. An in silico study predicted its half-maximal inhibitory concentration (IC50) to be 0.19  $\mu$ M. It is crucial to note that, to date, this activity has not been experimentally validated in published literature. This guide, therefore, presents a comparison of this computationally derived value with experimentally determined IC50 values of well-characterized first, second, and third-generation EGFR inhibitors. The provided experimental protocols are representative of standard methods used to validate and characterize EGFR inhibitors in biochemical and cellular contexts.

## Data Presentation: Inhibitory Activity of EGFR Inhibitors

The following table summarizes the inhibitory concentrations of **PD 173955 analog 1** and other selected EGFR inhibitors against wild-type and mutant forms of EGFR. This data is intended for comparative purposes, with the critical distinction that the value for **PD 173955 analog 1** is

from a computational prediction, while the values for the other inhibitors are derived from experimental assays.

| Inhibitor          | Generation | Target EGFR Status    | IC50 (nM) | Data Type       |
|--------------------|------------|-----------------------|-----------|-----------------|
| PD 173955 analog 1 | -          | Wild-Type (predicted) | 190       | In Silico       |
| Gefitinib          | First      | Wild-Type             | 59.6      | Experimental[1] |
| L858R              | 280        | Experimental[2]       |           |                 |
| T790M/L858R        | >10,000    | Experimental[2]       |           |                 |
| Erlotinib          | First      | Wild-Type             | 50.1      | Experimental[1] |
| L858R              | 280        | Experimental[2]       |           |                 |
| T790M/L858R        | >10,000    | Experimental[2]       |           |                 |
| Afatinib           | Second     | Wild-Type             | <0.01     | Experimental[1] |
| L858R              | 0.6        | Experimental[3]       |           |                 |
| T790M/L858R        | 179        | Experimental[3]       |           |                 |
| Dacomitinib        | Second     | Wild-Type             | <0.01     | Experimental[1] |
| L858R              | <1         | Experimental[3]       |           |                 |
| T790M/L858R        | 10         | Experimental[3]       |           |                 |
| Osimertinib        | Third      | Wild-Type             | 7         | Experimental[1] |
| L858R              | 0.6        | Experimental[3]       |           |                 |
| T790M/L858R        | 0.3        | Experimental[4]       |           |                 |

## Mandatory Visualizations

### EGFR Signaling Pathway and Inhibitor Action



[Click to download full resolution via product page](#)

Caption: EGFR signaling pathway and the mechanism of action of EGFR inhibitors.

## Experimental Workflow for EGFR Inhibitor Evaluation



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [synapse.koreamed.org](http://synapse.koreamed.org) [synapse.koreamed.org]
- 2. [researchgate.net](http://researchgate.net) [researchgate.net]
- 3. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Guide to EGFR Inhibitors: Benchmarking PD 173955 Analog 1]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2956238#comparing-pd-173955-analog-1-with-other-egfr-inhibitors>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)